

# Application Notes and Protocols for 4-Benzylphenol in Organic Synthesis

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## Compound of Interest

Compound Name: 4-Benzylphenol

Cat. No.: B016752

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## Introduction

**4-Benzylphenol**, also known as  $\alpha$ -Phenyl-p-cresol or 4-hydroxydiphenylmethane, is a versatile organic compound widely utilized as a building block in chemical synthesis.<sup>[1][2]</sup> Its structure, featuring a phenolic hydroxyl group and a benzyl substituent, provides multiple reactive sites for functionalization, making it a valuable precursor for a diverse range of molecules.<sup>[3]</sup> It serves as an intermediate in the synthesis of pharmaceuticals, antioxidants, and specialty materials like liquid crystals.<sup>[4][5][6][7]</sup> Historically, it has also been used as a germicide, antiseptic, and preservative.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for key reactions involving **4-benzylphenol**, aimed at researchers in organic chemistry and drug development.

## Physicochemical Properties of 4-Benzylphenol

A summary of the key physical and chemical properties of **4-benzylphenol** is presented below.

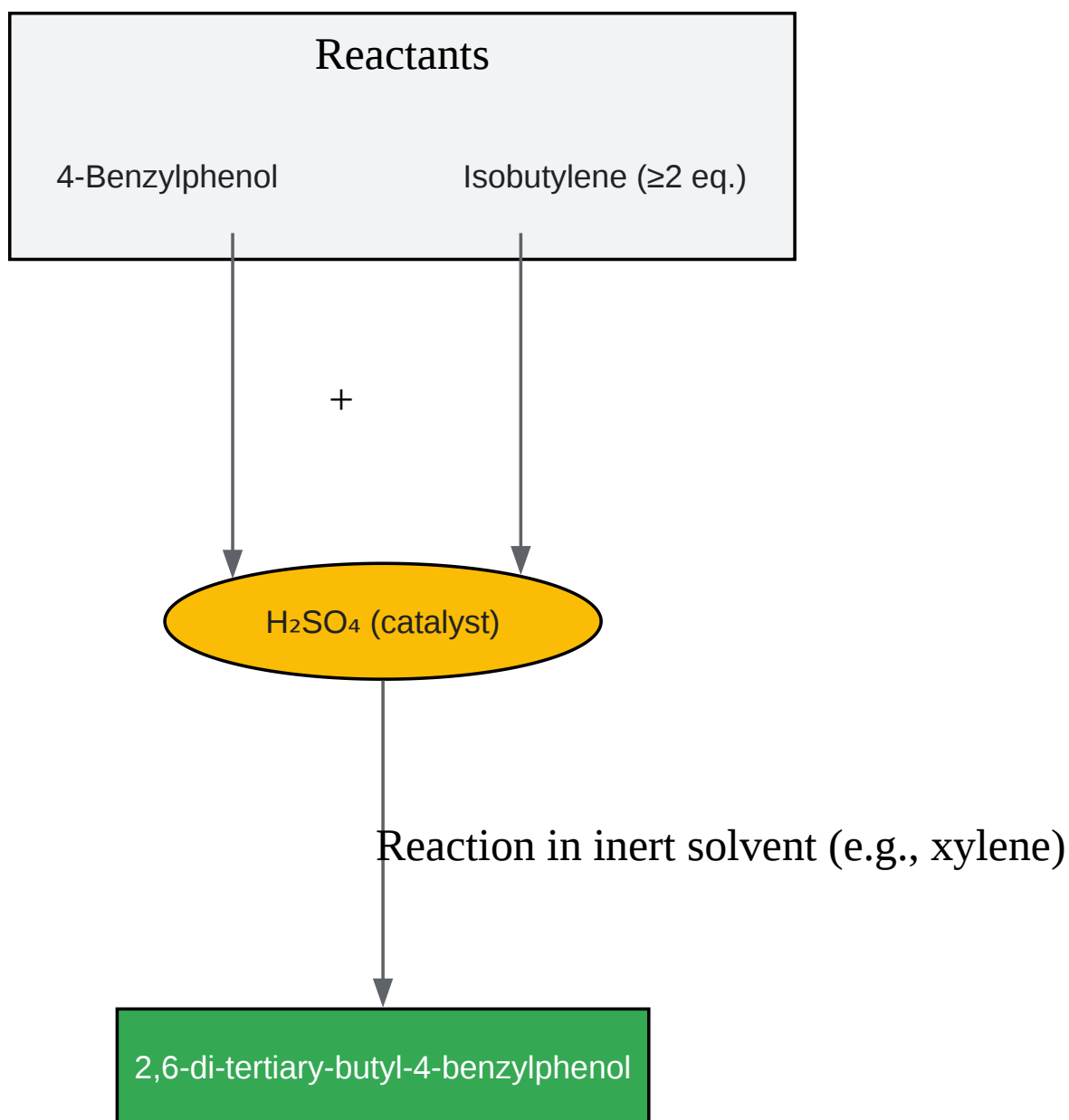
Property	Value	Reference
CAS Number	101-53-1	[1][8]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O	[2][8]
Molecular Weight	184.23 g/mol	[2]
Appearance	White Solid	[1]
Melting Point	79-81 °C	[1]
Boiling Point	198-200 °C at 10 mmHg	[1]
Synonyms	p-Benzylphenol, 4-Hydroxydiphenylmethane, α-Phenyl-p-cresol	[2]

## Application Note 1: Synthesis of Alkylated Phenols as Antioxidants

**4-Benzylphenol** serves as a key starting material for the synthesis of sterically hindered phenolic antioxidants. The introduction of bulky alkyl groups, such as tertiary-butyl groups, ortho to the hydroxyl moiety enhances the compound's antioxidant properties and oil solubility. A notable example is the synthesis of 2,6-di-tertiary-butyl-**4-benzylphenol**, which is effective at stabilizing petroleum products against oxidation.[6]

### Reaction Scheme: Alkylation of 4-Benzylphenol

The reaction involves the acid-catalyzed alkylation of **4-benzylphenol** with isobutylene. The bulky tert-butyl groups are directed to the positions ortho to the hydroxyl group.



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Caption: Acid-catalyzed alkylation of **4-benzylphenol**.

## Experimental Protocol: Synthesis of 2,6-di-tertiary-butyl-4-benzylphenol

This protocol is adapted from the procedure described in US Patent 2,248,831.[6]

- **Reaction Setup:** Dissolve **4-benzylphenol** in an inert solvent, such as xylene, to create a 50% solution in a reaction vessel equipped for gas inlet and stirring.
- **Catalyst Addition:** Add approximately half of the total required amount of concentrated sulfuric acid to the solution.
- **Isobutylene Addition (First Stage):** Slowly bubble isobutylene gas into the stirred mixture. Monitor the absorption of the gas.
- **Catalyst Addition (Second Stage):** Once a substantial proportion of isobutylene has been absorbed, add the remaining portion of the sulfuric acid catalyst.
- **Isobutylene Addition (Second Stage):** Continue to pass isobutylene into the mixture until a total of at least two molar equivalents (preferably three, to account for polymerization) have been absorbed per mole of **4-benzylphenol**.[6]
- **Work-up:** Upon completion, neutralize the catalyst. The product can be isolated by removing the solvent under reduced pressure and further purified by crystallization or distillation.
- **Characterization:** The final product, 2,6-di-tertiary-butyl-**4-benzylphenol**, is an oil-soluble compound that is insoluble in water and dilute aqueous alkali solutions.[6]

## Quantitative Data: Elemental Analysis

The composition of the synthesized product can be confirmed by elemental analysis.[6]

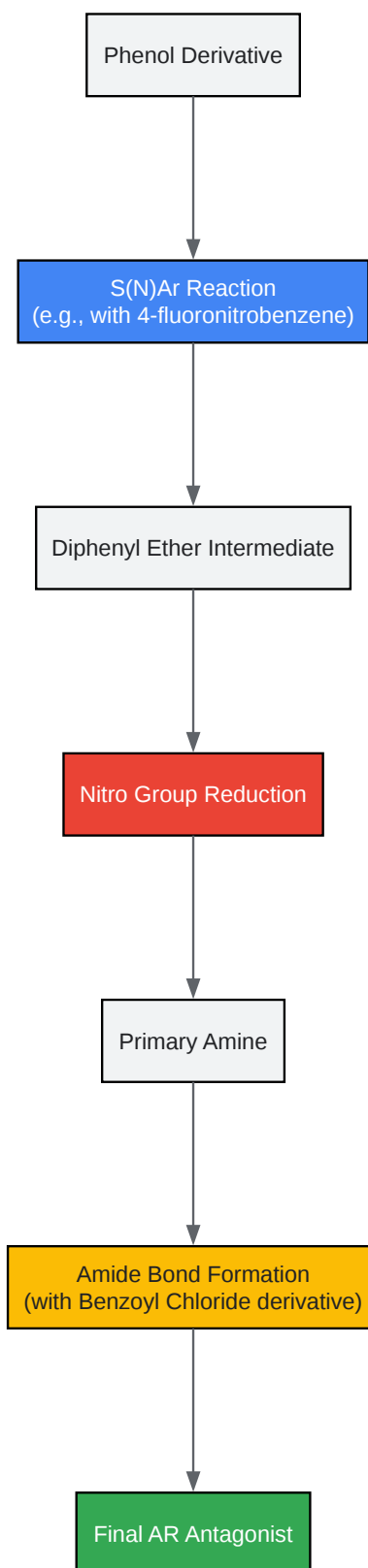
Element	Found (%)	Calculated for C <sub>21</sub> H <sub>28</sub> O (%)
Carbon	85.21	85.08
Hydrogen	9.50	9.52
Oxygen	Balance	5.40

## Application Note 2: Precursor for Androgen Receptor Antagonists

Derivatives of **4-benzylphenol** are valuable scaffolds in medicinal chemistry. For instance, complex 4-phenoxyphenol structures, which can be conceptually derived from **4-benzylphenol**-like precursors, have been synthesized and identified as potent antagonists of the androgen receptor (AR).<sup>[4]</sup> These compounds are of significant interest for the development of treatments for prostate cancer. The synthesis involves multi-step pathways, including S<sub>N</sub>Ar reactions and amide bond formations.<sup>[4]</sup>

### General Synthesis Workflow

The synthesis of these antagonists often starts with simpler phenolic compounds, which are elaborated through sequential reactions to build the final complex molecule.



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Caption: Synthetic pathway for androgen receptor antagonists.

## Experimental Protocol: Amide Bond Formation (Representative Step)

This protocol is a representative procedure for the amide coupling step as described in the synthesis of 4-(4-benzoylamino-phenoxy)phenol derivatives.<sup>[4]</sup>

- **Reactant Preparation:** In a round-bottom flask, dissolve the primary amine intermediate (e.g., compound 14 from the cited paper, 1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equiv), to the solution and cool the mixture to 0 °C in an ice bath.
- **Acylating Agent Addition:** Slowly add the corresponding benzoyl chloride derivative (1.1 equiv) to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide.

## Quantitative Data: Biological Activity

The synthesized compounds exhibit potent antiandrogenic activity against various human prostate cancer cell lines.<sup>[4]</sup>

Compound	SC-3 (WT AR) IC <sub>50</sub> (μM)	LNCaP (T877A) IC <sub>50</sub> (μM)	22Rv1 (H874Y) IC <sub>50</sub> (μM)
22	0.75	0.043	0.22

WT = Wild-Type, T877A/H874Y = Mutated AR

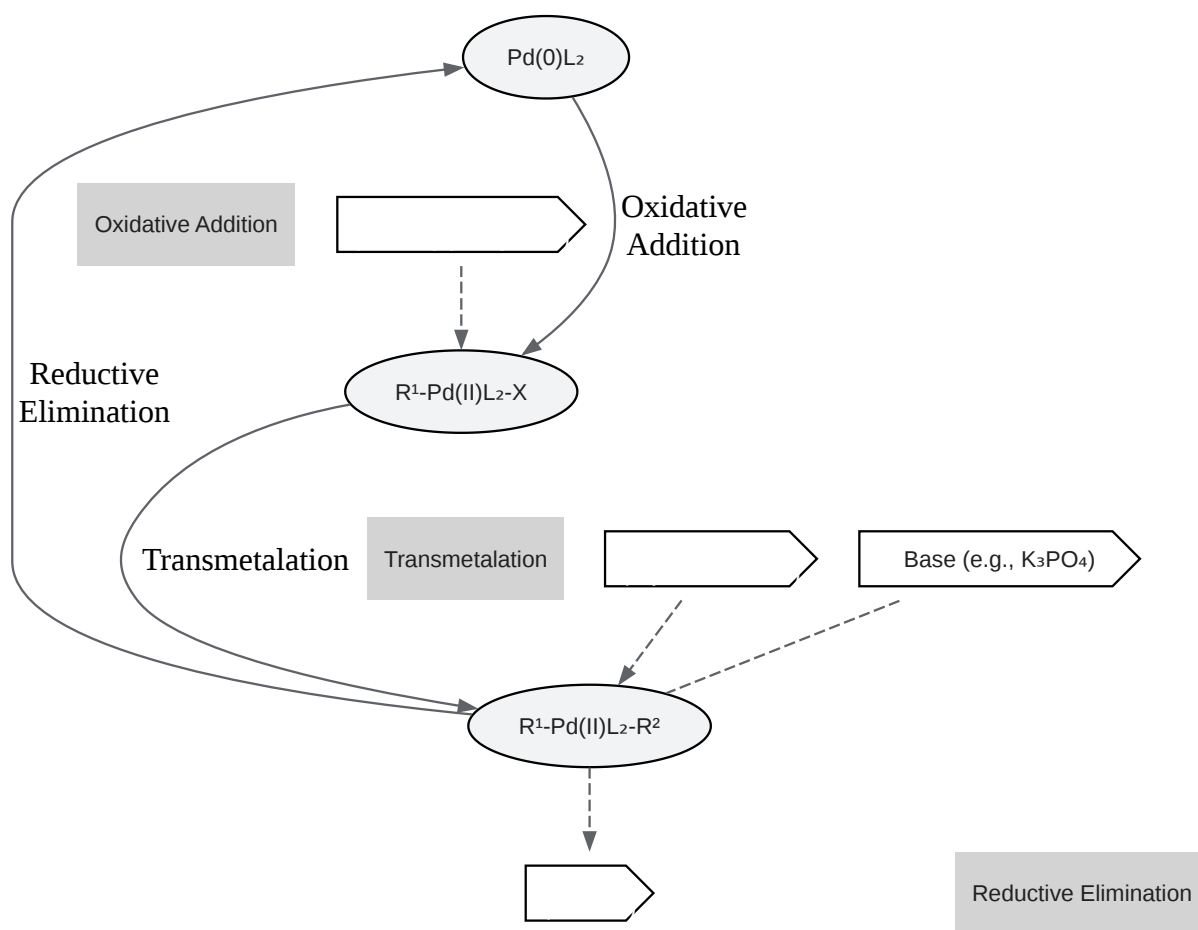
## Application Note 3: Use in Palladium-Catalyzed Cross-Coupling Reactions

While not always a direct starting material, the **4-benzylphenol** scaffold is highly relevant to modern C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.<sup>[3][9]</sup> To participate as an electrophile, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf). The resulting aryl triflate can then be coupled with a variety of boronic acids to synthesize complex diarylmethane derivatives. This strategy offers an efficient route to molecules that are otherwise difficult to prepare.<sup>[10][11]</sup>

### Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.





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Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

## Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Benzylphenol Derivative

This is a general protocol for the coupling of an aryl triflate (derived from **4-benzylphenol**) with an arylboronic acid, adapted from established methodologies.<sup>[12]</sup>

- **Pre-reaction Setup:** To an oven-dried reaction flask, add the 4-benzylphenyl triflate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)<sub>2</sub> (2 mol%) or PdCl<sub>2</sub>(dppf) (2-4 mol%), a suitable ligand like XPhos or SPhos (4 mol%), and a base, typically potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.0 equiv).<sup>[12]</sup>
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 10:1 ratio), via syringe.<sup>[12]</sup>
- **Reaction:** Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
- **Washing:** Combine the organic layers and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylmethane product.<sup>[12]</sup>

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